molecular formula C17H10ClF4N3O3 B11489313 2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11489313
M. Wt: 415.7 g/mol
InChI Key: RHAWPMSMAOKCGE-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and an imidazolidinone ring. The presence of fluorine and chlorine atoms, along with the trifluoromethyl group, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution with Fluorine and Chlorine:

    Coupling with Benzamide: The final step involves coupling the synthesized imidazolidinone derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of nitro or sulfonyl derivatives

Scientific Research Applications

2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group and halogen atoms enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-methylimidazolidin-4-yl]benzamide
  • 2-chloro-N-[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
  • 2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

Uniqueness

The unique combination of the trifluoromethyl group, fluorine, and chlorine atoms in 2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H10ClF4N3O3

Molecular Weight

415.7 g/mol

IUPAC Name

2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C17H10ClF4N3O3/c18-10-6-2-1-5-9(10)13(26)23-16(17(20,21)22)14(27)25(15(28)24-16)12-8-4-3-7-11(12)19/h1-8H,(H,23,26)(H,24,28)

InChI Key

RHAWPMSMAOKCGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3F)C(F)(F)F)Cl

Origin of Product

United States

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